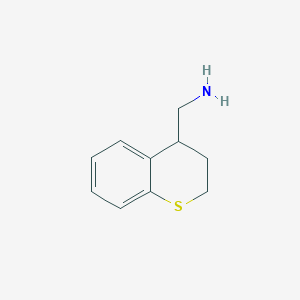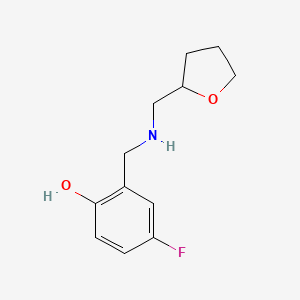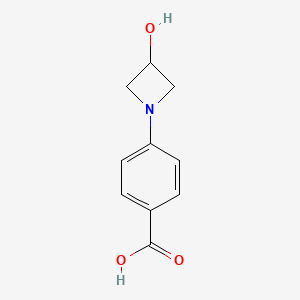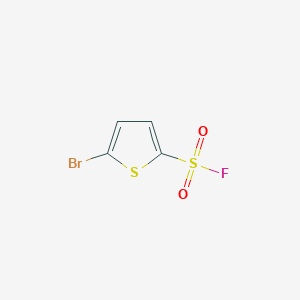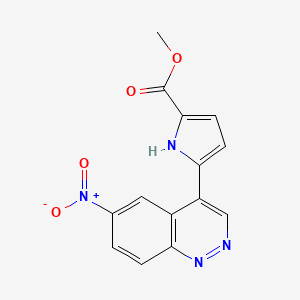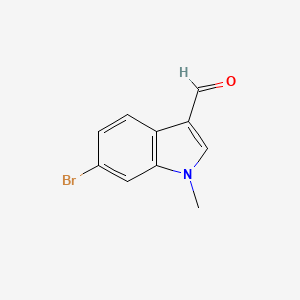
6-ブロモ-1-メチル-1H-インドール-3-カルバルデヒド
説明
N-methyl-6-bromoindole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-6-bromoindole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-6-bromoindole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
多成分反応における役割
“6-ブロモ-1-メチル-1H-インドール-3-カルバルデヒド”とその誘導体は、生物活性構造を生成するための必須かつ効率的な化学前駆体です . それらは、複雑な分子へのアクセスを提供する多成分反応(MCR)において重要な役割を果たします . これらの反応は一般的に収率が高く、操作が簡単で、時間と費用が効果的です .
活性分子の合成
この化合物は、活性分子の合成のための理想的な前駆体です . これは、さまざまなヘテロ環誘導体の合成に使用されます。なぜなら、それらの固有の官能基は、C–CおよびC–Nカップリング反応と還元を容易に受けることができるからです .
アルドース還元酵素の阻害剤
この化合物から誘導された生成物は、アルドース還元酵素(ALR2)およびアルデヒド還元酵素(ALR1)阻害剤として評価されました . これらの酵素は、グルコース代謝のポリオール経路において重要な役割を果たし、それらの阻害は、糖尿病合併症の管理に役立つ可能性があります .
抗真菌特性
“6-ブロモ-1-メチル-1H-インドール-3-カルバルデヒド”は、抗真菌特性を持つことが判明しました . これは、皮膚にJanthinobacterium lividumを持っている両生類種に見られるツボカビ症からの保護に部分的に寄与しています .
CYP2A6媒介ニコチン代謝の阻害
この化合物は、CYP2A6媒介ニコチン代謝を阻害する可能性について研究されています . これは、ニコチン代謝の阻害がニコチンの報酬効果を低下させる可能性があるため、喫煙の減少に役立つ可能性があります .
防汚活性
この化合物は、フジツボ幼生のインビトロでの沈着阻害と中程度の抗菌特性を示します . これは、特定の海洋生物における汚染の減少に寄与すると考えられています .
産業用途のためのバイオテクノロジー生産
“6-ブロモ-1-メチル-1H-インドール-3-カルバルデヒド”を含むインドール誘導体は、食品業界や香料など、フレーバーと香料の用途に価値があります . さらに、それらは、天然色素として使用できる、またはヒトの病気の治療に有望な生物活性を持つ、いくつかのハロゲン化および酸素化化合物に誘導体化することができます .
医薬品活性化合物の生産
“6-ブロモ-1-メチル-1H-インドール-3-カルバルデヒド”とその誘導体は、医薬品活性化合物およびインドールアルカロイドの合成における鍵と考えられているだけでなく、さまざまなヘテロ環誘導体の合成のための前駆体としても重要な役割を果たしているため、重要です .
作用機序
Target of Action
Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some indole derivatives have been found to inhibit CYP2A6, an enzyme involved in nicotine metabolism .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化学分析
Biochemical Properties
N-methyl-6-bromoindole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, particularly CYP2A6, which is involved in the metabolism of nicotine and other xenobiotics . The compound acts as an inhibitor of CYP2A6, thereby affecting the metabolic pathways of substances processed by this enzyme. Additionally, N-methyl-6-bromoindole-3-carbaldehyde has been shown to interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects .
Cellular Effects
N-methyl-6-bromoindole-3-carbaldehyde exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular redox status . Furthermore, N-methyl-6-bromoindole-3-carbaldehyde affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of N-methyl-6-bromoindole-3-carbaldehyde involves several key processes. The compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. For example, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates. Additionally, N-methyl-6-bromoindole-3-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-6-bromoindole-3-carbaldehyde have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to N-methyl-6-bromoindole-3-carbaldehyde has been shown to result in sustained inhibition of metabolic enzymes and persistent changes in gene expression, indicating its potential for long-term biochemical modulation.
Dosage Effects in Animal Models
The effects of N-methyl-6-bromoindole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily exerts its biochemical effects through enzyme inhibition and gene modulation . At higher doses, N-methyl-6-bromoindole-3-carbaldehyde can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
N-methyl-6-bromoindole-3-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is its interaction with cytochrome P450 enzymes, particularly CYP2A6, which plays a key role in the metabolism of nicotine and other xenobiotics . The compound’s inhibition of CYP2A6 affects the metabolic flux of these substrates, leading to altered metabolite levels and potential changes in physiological responses.
特性
IUPAC Name |
6-bromo-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMVCBMQKYKOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



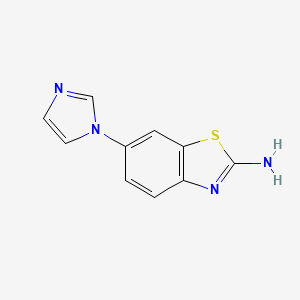
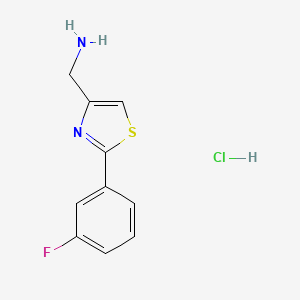

![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)

